Sevelamer hydrochloride

Descripción general

Descripción

El sulconazol nitrato es un medicamento antifúngico que pertenece a la clase de los imidazoles. Se utiliza comúnmente en el tratamiento de diversas infecciones cutáneas, como el pie de atleta, la tiña, la tiña inguinal y la pitiriasis versicolor . El compuesto está disponible en forma de crema o solución y es conocido por su actividad antifúngica de amplio espectro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación del sulconazol nitrato implica varios pasos. El proceso comienza con alfa-(2,4-diclorofenil)-1H-imidazol-1-etanol como materia prima. Este compuesto reacciona con cloruro de sulfonilo o anhídrido sulfónico para formar imidazol etanol sulfonato. El imidazol etanol sulfonato se hace reaccionar entonces con p-clorobencil mercaptano o su derivado en condiciones alcalinas para producir sulconazol. Finalmente, el sulconazol se salifica con ácido nítrico para formar sulconazol nitrato .

Métodos de Producción Industrial

La producción industrial del sulconazol nitrato sigue la misma ruta sintética, pero se optimiza para la producción a gran escala. El proceso se caracteriza por materias primas simples y fáciles de obtener, condiciones de reacción suaves y alto rendimiento y pureza del producto. Esto lo hace adecuado para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El sulconazol nitrato se somete a diversas reacciones químicas, incluidas la sustitución y la oxidación. El anillo imidazol y la cadena lateral que contiene azufre del compuesto son particularmente reactivos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran sulconazol nitrato incluyen cloruro de sulfonilo, anhídrido sulfónico, p-clorobencil mercaptano y ácido nítrico. Las reacciones suelen tener lugar en condiciones alcalinas y pueden requerir calentamiento o sonicación .

Productos Principales

El producto principal formado a partir de las reacciones que involucran sulconazol nitrato es la sal nitrato de sulconazol. Este producto se obtiene mediante la salificación del sulconazol con ácido nítrico .

Aplicaciones Científicas De Investigación

Clinical Applications

- Management of Hyperphosphatemia : Sevelamer is primarily indicated for controlling elevated serum phosphorus levels in patients with CKD on dialysis. Clinical trials have demonstrated its efficacy in reducing serum phosphorus levels comparably to calcium-based phosphate binders while minimizing the risk of hypercalcemia .

- Cardiovascular Health : Research indicates that sevelamer may slow the progression of cardiovascular calcification in patients with end-stage renal disease (ESRD). By improving lipid profiles and reducing low-density lipoprotein cholesterol levels, sevelamer may contribute to better cardiovascular outcomes .

- Effects on Bone Metabolism : Sevelamer has been shown to positively influence parathyroid hormone levels and calcium-phosphate product, which are critical for maintaining bone health in CKD patients. It helps mitigate secondary hyperparathyroidism, a common complication in these patients .

- Lipid Profile Improvement : Sevelamer treatment has been associated with significant reductions in total and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol. This effect contributes to an overall improved lipid profile, which is beneficial for cardiovascular health .

- Potential Benefits Beyond Phosphate Control : Emerging studies suggest that sevelamer may have additional benefits, such as improving magnesium levels in hemodialysis patients and potentially reducing inflammation markers .

Efficacy in Hemodialysis Patients

A pivotal study involving 192 adult patients with ESRD demonstrated that long-term treatment with this compound resulted in significant reductions in serum phosphorus (-0.71 mmol/L) and low-density lipoprotein cholesterol (-30%) without adverse changes in calcium levels .

Comparison with Calcium-Based Binders

In a randomized controlled trial comparing this compound with calcium acetate, both treatments effectively reduced serum phosphorus; however, sevelamer was associated with a lower incidence of hypercalcemia and provided better lipid profile improvements .

Impact on Cardiovascular Health

A study highlighted that sevelamer treatment led to a significant decrease in cardiovascular calcification scores over time compared to standard therapy, suggesting its role in cardiovascular protection for dialysis patients .

Summary of Findings

The following table summarizes key findings from various studies on the efficacy and safety of this compound:

| Study Focus | Outcome | Statistical Significance |

|---|---|---|

| Serum Phosphorus Reduction | Mean reduction of -0.71 mmol/L | P < 0.0001 |

| LDL Cholesterol Reduction | Mean decrease of -30% | P < 0.0001 |

| Calcium-Phosphate Product | Mean change of -1.46 mmol/L | P < 0.0001 |

| Hypercalcemia Incidence | Lower than calcium-based binders | Not statistically significant |

| Cardiovascular Calcification | Slowed progression observed | Statistically significant |

Mecanismo De Acción

El sulconazol nitrato ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas. Esta inhibición altera la integridad de la membrana celular, lo que lleva a un aumento de la permeabilidad y la fuga del contenido celular. Los objetivos moleculares del compuesto incluyen enzimas involucradas en la vía de biosíntesis de ergosterol .

Comparación Con Compuestos Similares

El sulconazol nitrato está relacionado estructuralmente con otros agentes antifúngicos imidazólicos como el clotrimazol, el econazol y el miconazol. Si bien todos estos compuestos comparten un mecanismo de acción similar, el sulconazol nitrato es único en su actividad de amplio espectro y su efectividad en el tratamiento de una amplia gama de infecciones fúngicas .

Compuestos Similares

- Clotrimazol

- Econazol

- Miconazol

El sulconazol nitrato ha demostrado una eficacia similar o superior en comparación con estos compuestos en estudios clínicos, particularmente en el tratamiento de la tiña pedis .

Propiedades

IUPAC Name |

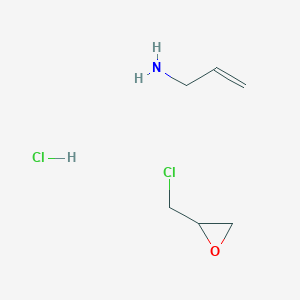

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXRSIBRKBJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152751-57-0 | |

| Record name | Sevelamer hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.